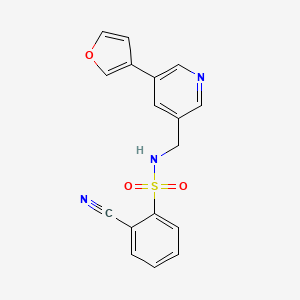
1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine, also known as DPA-714, is a small molecule that has gained significant attention in the field of nuclear medicine. It is a selective ligand for the translocator protein (TSPO), which is found in high levels in the mitochondria of cells. TSPO has been implicated in a variety of cellular processes, including apoptosis, inflammation, and neuroprotection. DPA-714 has been studied extensively for its potential use in imaging and treatment of various diseases.
Wirkmechanismus
1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine is a selective ligand for the TSPO, which is found in high levels in the mitochondria of cells. TSPO has been implicated in a variety of cellular processes, including apoptosis, inflammation, and neuroprotection. 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine binds to TSPO with high affinity, allowing for imaging and treatment of diseases that involve TSPO.
Biochemical and physiological effects:
1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine has been shown to have anti-tumor effects in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its high affinity for TSPO. This allows for accurate imaging and treatment of diseases that involve TSPO. Additionally, 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine is relatively easy to synthesize and can be produced on a large scale. However, one of the main limitations of using 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine is its potential toxicity. 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine has been shown to have toxic effects at high doses, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine. One potential direction is the development of new imaging techniques that use 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine to detect and monitor diseases that involve TSPO. Another potential direction is the development of new treatments that target TSPO using 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine, as well as its potential toxicity.
Synthesemethoden
The synthesis of 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine involves several steps, including the reaction of 4-(3-pyridinylmethyl)piperazine with diphenylacetyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. The synthesis of 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine is relatively straightforward and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine has been used extensively in preclinical and clinical studies for its potential use in imaging and treatment of various diseases. One of the main applications of 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine is in the field of neurology, where it has been studied for its potential use in imaging neuroinflammation and neurodegeneration. 1-(Diphenylacetyl)-4-(3-pyridinylmethyl)piperazine has also been studied for its potential use in imaging cancer and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2,2-diphenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-24(23(21-9-3-1-4-10-21)22-11-5-2-6-12-22)27-16-14-26(15-17-27)19-20-8-7-13-25-18-20/h1-13,18,23H,14-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSTYSLVBIYRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2966121.png)
![7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2966122.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2966125.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966126.png)
![N-(2,4-difluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2966130.png)


![2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2966135.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2966136.png)


![Ethyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2966141.png)